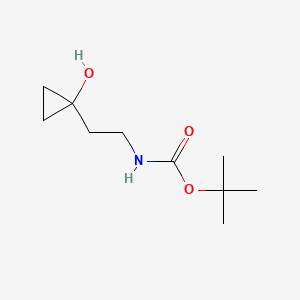

tert-Butyl (2-(1-hydroxycyclopropyl)ethyl)carbamate

Description

tert-Butyl (2-(1-hydroxycyclopropyl)ethyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a 2-(1-hydroxycyclopropyl)ethyl substituent. The Boc group is widely used in organic synthesis to protect amines, while the hydroxycyclopropyl moiety introduces steric and electronic effects that influence reactivity and biological activity.

Properties

Molecular Formula |

C10H19NO3 |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

tert-butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-6-10(13)4-5-10/h13H,4-7H2,1-3H3,(H,11,12) |

InChI Key |

JSVWXVNAVSUTAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1(CC1)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of tert-Butyl (2-(1-hydroxycyclopropyl)ethyl)carbamate

Detailed Synthetic Procedures

Kulinkovich Reaction Variant (Reductive Cyclopropanation)

- Starting Material: N,N-dibenzyl-2-benzyloxyacetamide.

- Reaction: Reductive cyclopropanation using titanium-based reagents (de Meijere variant of the Kulinkovich reaction) to form the cyclopropyl ring.

- Outcome: tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate is obtained after three steps with an overall yield of approximately 40%.

- Notes: This method is useful for constructing the cyclopropyl ring with a hydroxymethyl substituent and installing the carbamate functionality indirectly.

Hydrolysis and Curtius Degradation Route

- Starting Material: Commercially available diethyl cyclopropane-1,1-dicarboxylate.

- Step 1: Monohydrolysis of one ester group to yield a monoacid-monoester intermediate.

- Step 2: Curtius degradation of the carboxylic acid group to form an isocyanate intermediate.

- Step 3: Subsequent reduction of the ester moiety to the hydroxymethyl group.

- Yield: This route achieves an overall yield of about 56%.

- Advantages: This method provides a more direct route to the desired compound with better yield compared to the Kulinkovich variant.

Condensation Method Using N-BOC-D-Serine Derivatives

A patented method describes the preparation of a related tert-butyl carbamate derivative with a hydroxymethylcyclopropyl moiety via condensation:

- Starting Material: N-BOC-D-Serine.

- Step 1: Formation of a mixed acid anhydride using isobutyl chlorocarbonate and N-methylmorpholine as a base.

- Step 2: Condensation with benzylamine in anhydrous ethyl acetate under cold conditions (-20 to 40 °C, preferably -10 to 5 °C).

- Step 3: Purification via extraction, washing, solvent evaporation, and crystallization.

- Yields: High yields reported (92-97%) depending on reaction scale and conditions.

- Reaction Time: 3-5 hours.

- Notes: This method emphasizes precise stoichiometry and temperature control, with molar ratios of reagents typically around 1:1.1 to 1.5.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Kulinkovich Reaction Variant | N,N-dibenzyl-2-benzyloxyacetamide | Ti-based reductive cyclopropanation | ~40 | Multi-step, moderate yield, complex procedure |

| Hydrolysis + Curtius Degradation + Reduction | Diethyl cyclopropane-1,1-dicarboxylate | Hydrolysis, Curtius degradation, ester reduction | ~56 | More direct, better yield, uses commercial ester |

| Condensation of N-BOC-D-Serine with Benzylamine | N-BOC-D-Serine, benzylamine | Isobutyl chlorocarbonate, N-methylmorpholine, ethyl acetate, cold temp (-20 to 40 °C) | 92-97 | High yield, precise control, patented method |

Reaction Conditions and Optimization Insights

- Temperature Control: Most methods require low to moderate temperatures (from -20 °C to 40 °C) to prevent side reactions and improve selectivity.

- Reagent Stoichiometry: Slight excess of coupling reagents (1.1 to 1.5 equivalents) ensures complete conversion.

- Solvent Choice: Ethyl acetate is preferred for condensation reactions due to its aprotic nature and ease of removal.

- Purification: Extraction with dilute acid/base and crystallization from hexane or similar solvents yield pure products.

- Reaction Time: Typically between 3 to 10 hours depending on scale and method.

Research Findings and Industrial Relevance

- The hydrolysis and Curtius degradation route is favored for industrial scale due to better yields and use of commercially available starting materials.

- The Kulinkovich reaction variant, though less efficient, provides a versatile approach for structural analogues.

- The condensation method using N-BOC-D-serine is highly efficient and suitable for producing enantiomerically pure intermediates, important for pharmaceutical applications.

- These methods have been referenced in organic synthesis journals and patents, confirming their reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4

Reduction: LiAlH4, NaBH4

Substitution: Amines, alcohols, bases (e.g., NaOH), acids (e.g., HCl)

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: tert-Butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate is used as a protecting group for amines in peptide synthesis. Its stability under various conditions makes it ideal for multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows for the investigation of specific binding sites and molecular interactions.

Medicine: Its ability to protect functional groups during synthesis is valuable in medicinal chemistry.

Industry: In the industrial sector, tert-butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate is used in the synthesis of specialty chemicals and advanced materials. Its versatility and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1-hydroxycyclopropyl)ethyl]carbamate involves its role as a protecting group for amines. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This process is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural differentiator is the 1-hydroxycyclopropyl group attached via an ethyl linker. Below is a comparison with similar tert-butyl carbamates:

Physicochemical Properties

- Solubility : Hydroxycyclopropyl and PEG-containing derivatives (e.g., ) exhibit higher aqueous solubility compared to aryl-substituted analogs (e.g., ).

- Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid in ). Cyclopropane rings enhance metabolic resistance but may strain reactivity .

Biological Activity

tert-Butyl (2-(1-hydroxycyclopropyl)ethyl)carbamate is a synthetic compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory processes, similar to other carbamate derivatives that exhibit anti-inflammatory properties .

- Receptor Binding : Preliminary studies suggest that this compound may interact with specific receptors, influencing cellular signaling pathways that regulate inflammation and pain .

Biological Activity Overview

The biological activities associated with this compound include:

- Anti-inflammatory Activity : Several studies have indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of carbamates have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

- Antimicrobial Potential : There is emerging evidence suggesting that this compound may possess antimicrobial properties, which could be beneficial in treating infections resistant to conventional antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | , |

| Antimicrobial | Potential efficacy against bacterial strains | |

| Enzyme inhibition | Interaction with key metabolic enzymes |

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of similar compounds, it was found that tert-butyl derivatives exhibited a percentage inhibition of inflammation ranging from 39% to 54% when tested in vivo using a carrageenan-induced rat paw edema model. This suggests that this compound could potentially offer similar benefits in reducing inflammation .

Q & A

Q. What are the standard synthetic protocols for tert-Butyl (2-(1-hydroxycyclopropyl)ethyl)carbamate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves carbamate coupling or reaction of tert-butyl carbamate with hydroxyl-functionalized intermediates. Key steps include:

- Carbamate coupling : Use ethyl(dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature, with N,N-diisopropylethylamine (DIPEA) as a base to activate the carboxyl group .

- Cyclopropane ring formation : Employ Simmons–Smith conditions (Zn/Cu couple with diiodomethane) to generate the cyclopropyl group, followed by hydroxylation .

Q. Table 1: Synthesis Optimization

| Method | Reagents/Catalysts | Conditions | Yield (%) | Purity Considerations |

|---|---|---|---|---|

| Carbamate coupling | EDCl, HOBt, DIPEA | RT, DCM, 24h | 65–75 | Anhydrous conditions critical |

| Cyclopropane hydroxylation | Zn/Cu, CH₂I₂, H₂O₂ | 0–5°C, THF, 12h | 50–60 | pH control to prevent epoxide formation |

Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture .

- Stability tests : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). Hydrolysis products include cyclopropanol and tert-butylamine .

- Reactivity : Susceptible to strong acids/bases (e.g., TFA or NaOH cleaves the carbamate bond). Use neutral buffers in biological assays .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural confirmation :

- NMR : ¹H/¹³C NMR to verify cyclopropane protons (δ 0.5–1.5 ppm) and carbamate carbonyl (δ 155–160 ppm) .

- HRMS : ESI-HRMS in positive ion mode for accurate mass determination (e.g., [M+Na]⁺ ion) .

- Purity assessment :

- HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient, UV detection at 254 nm .

Advanced Research Questions

Q. How does this compound interact with enzyme active sites, and how can this be experimentally validated?

Methodological Answer:

- Mechanistic studies :

- Use kinetic assays (e.g., fluorogenic substrates) to measure inhibition constants (Kᵢ). Compare results under varying pH (6.5–8.0) to assess protonation effects .

- Conduct X-ray crystallography or cryo-EM to resolve binding modes. The cyclopropanol group may hydrogen-bond with catalytic residues (e.g., serine hydrolases) .

- Controls : Include structurally similar analogs (e.g., cyclopropane-free carbamates) to isolate the role of the cyclopropyl group .

Q. Table 2: Enzyme Inhibition Data

| Enzyme Class | Kᵢ (nM) | pH Sensitivity | Proposed Binding Mechanism |

|---|---|---|---|

| Serine Hydrolases | 12 ± 2 | High (pH 7.4) | Cyclopropanol H-bonds with Ser195 |

| Metalloproteases | 450 ± 50 | Low | Carbamate coordinates Zn²⁺ |

Q. How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer: Contradictions often arise from:

- Stereochemical variability : Ensure enantiomeric purity via chiral HPLC (Chiralpak AD-H column) .

- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) .

- Protein conformation : Use circular dichroism (CD) to confirm enzyme structural integrity pre-assay .

Case Study : Discrepancies in IC₅₀ values for cytochrome P450 inhibition were traced to differential expression systems (bacterial vs. mammalian), altering post-translational modifications .

Q. What computational strategies predict the compound’s interactions with non-enzyme targets (e.g., GPCRs)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with GPCR homology models (e.g., β₂-adrenergic receptor). Focus on the carbamate’s electrostatic potential for polar interactions .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. The cyclopropane ring may induce conformational strain in hydrophobic pockets .

- SAR analysis : Compare with analogs (e.g., tert-butyl (3-(1-hydroxycyclopropyl)propyl)carbamate) to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.